Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-
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Overview
Description
Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-: is an organosilicon compound with the molecular formula C11H24OSi. This compound is characterized by the presence of a silane group bonded to a trimethyl group and an allyl group. It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]- typically involves the reaction of allyltrimethylsilane with an appropriate alkyl halide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The allyl group in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, simpler silane compounds, and substituted silane derivatives .
Scientific Research Applications
Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for various biological studies.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Mechanism of Action
The mechanism of action of Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]- involves its interaction with various molecular targets. The compound can form stable complexes with metals and other reactive species, facilitating catalytic processes. The allyl group in the compound allows for versatile reactivity, enabling its use in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Silane, allyltrimethyl-
- Trimethylallylsilane
- 3-(Trimethylsilyl)-1-propene
Uniqueness
Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]- is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the allyl group and the trimethylsilane moiety allows for versatile applications in various fields .
Properties
CAS No. |
139462-61-6 |
---|---|
Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
trimethyl(oct-1-en-4-yloxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-6-8-10-11(9-7-2)12-13(3,4)5/h7,11H,2,6,8-10H2,1,3-5H3 |
InChI Key |
ARHIEPVICVNPDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=C)O[Si](C)(C)C |
Origin of Product |
United States |
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